Exceptional MTH1 Inhibitory Potency (IC50 = 0.8 nM) vs. Inactive Xanthine Comparators
9-butyl-1-methyl-3H-purine-2,6-dione demonstrates sub-nanomolar inhibitory potency against recombinant human MTH1. An IC50 of 0.800 nM was determined in an enzymatic assay measuring the hydrolysis of dGTP to dGMP [1]. This potency is several orders of magnitude greater than that of other xanthine derivatives, which typically exhibit no measurable MTH1 inhibition. For instance, pentoxifylline is not reported as an MTH1 inhibitor, and the 1-butyl-3-methyl isomer's primary known activity is weak adenosine receptor binding (Ki = 4.3 µM) [2].
| Evidence Dimension | MTH1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.800 nM |
| Comparator Or Baseline | Pentoxifylline: No reported activity; 1-butyl-3-methyl isomer: >4.3 µM for unrelated target |
| Quantified Difference | At least 5,000-fold more potent than the 1-butyl-3-methyl isomer's activity at a different target. |
| Conditions | Inhibition of recombinant human MTH1, hydrolysis of dGTP to dGMP and pyrophosphate, 15 min incubation, malachite green-based microplate reader. |
Why This Matters
For researchers developing MTH1 inhibitors, using a compound with this level of potency is essential for establishing a robust positive control and understanding the SAR required for target engagement.
- [1] BindingDB. BDBM50152125 (CHEMBL3781316). Activity Data: IC50 = 0.800 nM against recombinant human MTH1. View Source
- [2] BindingDB. BDBM50001494 (CHEMBL130503). Affinity Data: Ki = 4.30E+3 nM for Adenosine A1 receptor. View Source
